Cas no 2138001-05-3 (1-2-(trifluoromethoxy)ethyl-1H-imidazol-2-amine)

1-2-(Trifluoromethoxy)ethyl-1H-imidazol-2-amine is a fluorinated imidazole derivative characterized by the presence of a trifluoromethoxyethyl substituent. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in the design of bioactive molecules. Its imidazole core provides a rigid heterocyclic scaffold, facilitating interactions with biological targets. The amine functionality allows for further derivatization, enabling the synthesis of more complex structures. This compound is particularly useful in the development of pharmaceuticals and crop protection agents, where its unique electronic and steric properties can influence binding affinity and selectivity.
1-2-(trifluoromethoxy)ethyl-1H-imidazol-2-amine structure
2138001-05-3 structure
Product name:1-2-(trifluoromethoxy)ethyl-1H-imidazol-2-amine
CAS No:2138001-05-3
MF:C6H8F3N3O
MW:195.142431259155
CID:6227405
PubChem ID:165473903

1-2-(trifluoromethoxy)ethyl-1H-imidazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-2-(trifluoromethoxy)ethyl-1H-imidazol-2-amine
    • 2138001-05-3
    • EN300-1109927
    • 1-[2-(trifluoromethoxy)ethyl]-1H-imidazol-2-amine
    • Inchi: 1S/C6H8F3N3O/c7-6(8,9)13-4-3-12-2-1-11-5(12)10/h1-2H,3-4H2,(H2,10,11)
    • InChI Key: ZXLCMMQFOLIVQS-UHFFFAOYSA-N
    • SMILES: FC(OCCN1C=CN=C1N)(F)F

Computed Properties

  • Exact Mass: 195.06194637g/mol
  • Monoisotopic Mass: 195.06194637g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 53.1Ų

1-2-(trifluoromethoxy)ethyl-1H-imidazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1109927-10g
1-[2-(trifluoromethoxy)ethyl]-1H-imidazol-2-amine
2138001-05-3 95%
10g
$5774.0 2023-10-27
Enamine
EN300-1109927-1.0g
1-[2-(trifluoromethoxy)ethyl]-1H-imidazol-2-amine
2138001-05-3
1g
$1701.0 2023-06-10
Enamine
EN300-1109927-10.0g
1-[2-(trifluoromethoxy)ethyl]-1H-imidazol-2-amine
2138001-05-3
10g
$7312.0 2023-06-10
Enamine
EN300-1109927-0.1g
1-[2-(trifluoromethoxy)ethyl]-1H-imidazol-2-amine
2138001-05-3 95%
0.1g
$1183.0 2023-10-27
Enamine
EN300-1109927-0.5g
1-[2-(trifluoromethoxy)ethyl]-1H-imidazol-2-amine
2138001-05-3 95%
0.5g
$1289.0 2023-10-27
Enamine
EN300-1109927-2.5g
1-[2-(trifluoromethoxy)ethyl]-1H-imidazol-2-amine
2138001-05-3 95%
2.5g
$2631.0 2023-10-27
Enamine
EN300-1109927-0.25g
1-[2-(trifluoromethoxy)ethyl]-1H-imidazol-2-amine
2138001-05-3 95%
0.25g
$1235.0 2023-10-27
Enamine
EN300-1109927-5g
1-[2-(trifluoromethoxy)ethyl]-1H-imidazol-2-amine
2138001-05-3 95%
5g
$3894.0 2023-10-27
Enamine
EN300-1109927-5.0g
1-[2-(trifluoromethoxy)ethyl]-1H-imidazol-2-amine
2138001-05-3
5g
$4930.0 2023-06-10
Enamine
EN300-1109927-0.05g
1-[2-(trifluoromethoxy)ethyl]-1H-imidazol-2-amine
2138001-05-3 95%
0.05g
$1129.0 2023-10-27

Additional information on 1-2-(trifluoromethoxy)ethyl-1H-imidazol-2-amine

Introduction to 1-2-(trifluoromethoxy)ethyl-1H-imidazol-2-amine (CAS No. 2138001-05-3)

1-2-(trifluoromethoxy)ethyl-1H-imidazol-2-amine, identified by the chemical identifier CAS No. 2138001-05-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine features a trifluoromethoxy substituent on an ethyl chain, which is linked to a 1H-imidazol-2-amine core. The unique structural configuration of this molecule imparts distinct chemical and biological properties, making it a valuable candidate for further investigation in drug discovery and therapeutic development.

The trifluoromethoxy group is a well-documented pharmacophore in medicinal chemistry, known for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of small molecules. Its incorporation into the 1H-imidazol-2-amine scaffold suggests potential applications in the design of novel bioactive compounds. The 1H-imidazol-2-amine moiety, on the other hand, is a common structural motif found in various bioactive molecules, including kinase inhibitors and antimicrobial agents.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of understanding the three-dimensional structure and interactions of such compounds with biological targets. The presence of the trifluoromethoxy group in 1-2-(trifluoromethoxy)ethyl-1H-imidazol-2-amine may influence its binding mode to proteins, potentially leading to the development of highly specific and potent inhibitors. This has prompted researchers to explore its potential as a lead compound in the synthesis of targeted therapies for various diseases.

In the context of drug discovery, the synthesis of derivatives of 1-2-(trifluoromethoxy)ethyl-1H-imidazol-2-amine has been a focus of several academic and industrial research groups. By modifying the ethyl chain or exploring different substitution patterns on the imidazole ring, chemists aim to optimize pharmacological properties such as solubility, bioavailability, and target specificity. These efforts are supported by high-throughput screening technologies and structure-based drug design approaches, which facilitate rapid identification of promising candidates.

The biological activity of 1-2-(trifluoromethoxy)ethyl-1H-imidazol-2-amine has been preliminarily investigated in several in vitro assays. Studies have shown that this compound exhibits moderate activity against certain enzymatic targets, suggesting its potential as a starting point for further optimization. Additionally, its interaction with cellular components has been explored using techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy. These studies provide valuable insights into the binding kinetics and thermodynamics of the compound with its intended targets.

One particularly intriguing aspect of 1-2-(trifluoromethoxy)ethyl-1H-imidazol-2-amine is its potential role in modulating inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including cancer, autoimmune disorders, and cardiovascular conditions. The imidazole ring is known to be involved in various biological processes, and modifications at this core structure have been associated with anti-inflammatory effects. The presence of the trifluoromethoxy group may further enhance these properties by influencing receptor binding or post-translational modifications.

Another area of interest is the use of 1-2-(trifluoromethoxy)ethyl-1H-imidazol-2-amine as a building block for more complex molecules through combinatorial chemistry approaches. By integrating this compound into libraries of diverse scaffolds, researchers can generate large collections of derivatives for high-throughput screening. This strategy has been successful in identifying novel compounds with improved pharmacological profiles compared to their parent structures.

The synthetic pathways for preparing 1-2-(trifluoromethoxy)ethyl-1H-imidazol-2-amine have also been refined over time. Modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, have enabled more efficient and scalable production methods. These advancements are crucial for ensuring an adequate supply of the compound for both preclinical studies and commercial applications.

In conclusion, 1-2-(trifluoromethoxy)ethyl-1H-imidazol-2-am ine (CAS No. 2138001 -05 -3) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with preliminary biological activity data, make it an attractive starting point for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

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